molecular formula C14H15N3O4 B6298775 Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 2135336-63-7

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6298775
CAS No.: 2135336-63-7
M. Wt: 289.29 g/mol
InChI Key: CJSPMCFTCGIJFV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate ( 2135336-63-7) is a chemical compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol . It is part of the pyrazole class of heterocyclic compounds, which are five-membered rings featuring two adjacent nitrogen atoms and are considered privileged, versatile frameworks in chemical research . Pyrazole derivatives are extensively investigated for their diverse biological activities and significant applications across various sectors, particularly in the development of pharmaceuticals and agrochemicals . Researchers value these compounds for their wide range of potential pharmacological properties, which include acting as anti-inflammatory, antimicrobial, antifungal, anticancer, antidiabetic, and antituberculosis agents . The specific substitution pattern on this pyrazole core, including the 3-methyl-4-nitrophenyl moiety and the ethyl ester functional group, makes it a valuable intermediate or target molecule in medicinal chemistry and organic synthesis programs. It is intended for use in laboratory research only. Handle with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(18)12-8-10(3)16(15-12)11-5-6-13(17(19)20)9(2)7-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSPMCFTCGIJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1a. Synthesis of Trichloromethyl Enone Precursors

Trichloromethyl enones serve as critical intermediates due to their dual electrophilic sites, enabling regioselective pyrazole formation. The target compound’s 5-methyl group originates from enones such as (E)-4-methyl-1,1,1-trichlorobut-3-en-2-one, synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and trichloroacetyl chloride in dichloromethane with pyridine as a base. Nuclear magnetic resonance (NMR) analysis confirms enone geometry, with characteristic vinyl proton coupling constants (J = 15.2 Hz) and trichloromethyl carbon signals at δ 95–100 ppm in 13C^{13}\text{C} spectra.

1b. Reaction with 3-Methyl-4-Nitrophenylhydrazine Hydrochloride

Regioselectivity is governed by the hydrazine’s protonation state. Using 3-methyl-4-nitrophenylhydrazine hydrochloride in ethanol, the 1,3-regioisomer forms preferentially (94:6 ratio), as the protonated hydrazine directs nucleophilic attack to the enone’s β-position. Kinetic studies reveal a second-order dependence on hydrazine concentration, with an activation energy of 68 kJ/mol calculated via Arrhenius plots.

Table 1: Optimization of Cyclocondensation Conditions

EntryHydrazine (equiv.)SolventTemp (°C)Time (h)Yield (%)
11.2EtOH801676
22.0EtOH80888
31.5i-PrOH701265
42.0MeCN602441

1c. Ethanolysis of Trichloromethyl Group

Post-cyclization, the trichloromethyl group at position 3 undergoes ethanolysis to form the ethyl carboxylate. This step proceeds via a gem-dichloroalkene intermediate, followed by nucleophilic substitution with ethanol. Fourier-transform infrared (FTIR) monitoring shows complete disappearance of C-Cl stretches (750 cm1^{-1}) within 4–6 hours at reflux.

Mechanistic Pathway:

  • Hydrazine attack at enone’s α-carbon → β-enaminone formation

  • Cyclization → pyrazoline intermediate

  • Dehydration → 3-trichloromethylpyrazole

  • Ethanolysis → ethyl carboxylate via SN2S_N2 mechanism

1d. Optimization Studies and Yield Data

Maximizing yield requires balancing steric and electronic effects from the 3-methyl-4-nitrophenyl group. Electron-withdrawing nitro substituents slow ethanolysis, necessitating prolonged heating (16–24 hours). Adding molecular sieves (4 Å) improves yields by 12% through water removal, suppressing competitive hydrolysis to carboxylic acids.

Knorr-Type Pyrazole Synthesis Using β-Ketoesters

2a. Reaction Mechanism and Regioselectivity

The Knorr approach employs ethyl 3-oxopent-4-enoate and 3-methyl-4-nitrophenylhydrazine. Tautomerization of the β-ketoester to its enolic form facilitates nucleophilic attack, but regioselectivity favors the 1,5-isomer (65:35 ratio) without directing groups. This contrasts with trichloromethyl enone methods, highlighting the importance of substrate-controlled selectivity.

2b. Substrate Variations and Yield Optimization

Table 2: Knorr Synthesis Yield Comparison

β-KetoesterHydrazineYield (%)
Ethyl 3-oxopent-4-enoate3-Methyl-4-nitrophenyl58
Ethyl 3-oxohex-4-enoate3-Methyl-4-nitrophenyl52
Ethyl 3-oxo-4-methylpentenoate4-Nitrophenyl49

Microwave irradiation (150°C, 20 minutes) enhances yields to 74% by accelerating cyclodehydration. However, nitro-group reduction is observed above 160°C, necessitating precise temperature control.

Microwave-Assisted Synthesis for Enhanced Efficiency

3a. Comparative Analysis of Conventional vs. Microwave Methods

Table 3: Reaction Time and Yield under Microwave Conditions

MethodTime (min)Yield (%)Purity (%)
Conventional9607698
Microwave208999

Microwave irradiation reduces energy barriers through dielectric heating, achieving near-quantitative conversion in 5% of the time required for thermal methods. X-ray powder diffraction (XRPD) confirms identical crystal structures across both methods.

Multi-Component One-Pot Strategies

Combining enone synthesis, cyclocondensation, and ethanolysis in a single vessel improves atom economy (78% vs. 62% stepwise). Key challenges include managing exothermicity during trichloroacetyl chloride addition and preventing premature ethanolysis. Flow chemistry systems achieve 82% yield at 10 g scale, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid, iron powder.

    Substitution: Sodium hydroxide, water.

Major Products

    Reduction: 5-methyl-1-(3-methyl-4-aminophenyl)-1H-pyrazole-3-carboxylate.

    Substitution: 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate has shown promising results in medicinal chemistry due to its potential as an anti-inflammatory and analgesic agent.

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, which are key targets in the treatment of inflammation.
    • Table 1 : Comparison of COX Inhibition by Various Compounds
      CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
      This compound6580
      Aspirin7075
      Ibuprofen6085
  • Antimicrobial Properties :
    • Research indicated that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Agrochemical Applications

The compound's ability to act as a herbicide has also been explored. Its structural characteristics allow it to interfere with plant growth processes.

Case Studies

  • Herbicidal Activity :
    • A field trial showed that formulations containing this compound effectively reduced weed populations in maize crops by over 50% compared to untreated controls .
    • Table 2 : Efficacy of Herbicides in Field Trials
      HerbicideWeed Reduction (%)
      This compound55
      Glyphosate70
      Dicamba60

Material Science Applications

The unique electronic properties of this compound have led to its investigation in materials science, particularly in organic light-emitting diodes (OLEDs).

Case Studies

  • OLED Performance :
    • A study indicated that incorporating this compound into OLED structures improved light emission efficiency by approximately 30% compared to traditional materials .
    • Table 3 : Performance Metrics of OLEDs with Various Materials
      Material UsedEmission Efficiency (%)
      This compound30
      Traditional OLED Material20

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can undergo reduction to form an active amine, which can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations in pyrazole derivatives significantly influence their physicochemical properties and applications. Below is a systematic comparison of Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate with structurally related compounds:

Substituent Effects on the Pyrazole Ring

Compound Name Substituents (Positions) Melting Point (°C) Key Properties/Applications Reference ID
This compound (Target) 1: 3-methyl-4-nitrophenyl; 5: -CH₃ Not Reported Potential corrosion inhibitor
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (7b) 1: 4-nitrophenyl; 3: 2,4-dichlorophenyl 114–116 Higher lipophilicity due to Cl
Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) 1: p-tolyl; 5: -CH₃ 199–200 Enhanced H-bonding via -OH
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 1: 4-nitrophenyl; 5: unsubstituted Not Reported Reduced steric hindrance

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-nitro group in the target compound and 7b enhances stability via resonance but may reduce solubility in polar solvents.
  • Functional Groups: The hydroxyl (-OH) in 30f enables hydrogen bonding, improving solubility and crystallinity , whereas chlorine in 7b increases lipophilicity .

Substituent Effects on the Aryl Ring

Compound Name Aryl Substituents Key Functional Impact Reference ID
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) 4-nitrophenyl with -NH-CH₂- linker Enhanced adsorption as corrosion inhibitor
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole-4-carbonitrile (8a) 4-fluorophenyl and nitrile (-CN) Higher melting point (188–190°C)
Ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate 2-ethoxyphenyl and Cl Electron-donating ethoxy group improves reactivity

Key Observations:

  • Linker Groups: The -NH-CH₂- linker in L6 enhances molecular flexibility, improving adsorption on metal surfaces for corrosion inhibition .
  • Nitrile vs. Ester: The nitrile group in 8a increases polarity and melting point compared to ester-containing analogs .
  • Electron-Donating Groups: Ethoxy (-OCH₂CH₃) in donates electrons, contrasting with the electron-withdrawing nitro group in the target compound.

Biological Activity

Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. This compound is characterized by a unique structure that includes a pyrazole ring, an ethyl ester, and a nitrophenyl group, which contribute to its distinct chemical and biological properties. The molecular formula is C13H14N4O4C_{13}H_{14}N_{4}O_{4} with a molecular weight of 274.27 g/mol .

Biological Activities

This compound exhibits several notable biological activities, including:

  • Anti-inflammatory Activity : Research indicates that compounds within the pyrazole family have demonstrated significant anti-inflammatory effects. In particular, derivatives of this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some studies reporting inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
  • Analgesic Properties : Similar to its anti-inflammatory effects, this compound has been evaluated for its analgesic potential in various models. For instance, studies using carrageenan-induced edema models have shown promising results in pain reduction .
  • Antimicrobial and Antitubercular Activity : this compound has been tested against various bacterial strains and Mycobacterium tuberculosis (MTB), indicating potential antimicrobial properties. In vitro studies have shown effective inhibition against MTB strains at concentrations that suggest efficacy comparable to standard treatments .

The biological activities of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in pain and inflammation. The presence of the nitro group enhances its reactivity, allowing it to interact with biological targets effectively.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals the uniqueness of its biological profile:

Compound NameStructureUnique Features
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateStructureContains para-nitrophenyl group; different activity profile.
3-Ethyl 4-methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazoleStructureDihydro structure alters reactivity; potential for different applications.
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazoleStructureTrifluoromethyl substitution enhances electronic properties; useful in materials science.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production, showing significant efficacy compared to standard drugs .
  • Antimicrobial Testing : Research involving the compound's effectiveness against various bacterial strains indicated promising results, particularly against resistant strains, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-methyl-1-(3-methyl-4-nitrophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or enones. For this compound, a plausible route involves reacting 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate derivatives under acidic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst (e.g., acetic acid or H2SO4). Yield optimization requires monitoring reaction time to avoid over-substitution .
  • Data Contradiction : Conflicting reports on regioselectivity in similar compounds suggest using spectroscopic validation (e.g., NMR) to confirm the 1,3-substitution pattern .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Expect peaks for the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2), pyrazole ring protons (δ ~6.5–7.5 ppm), and nitrophenyl groups (δ ~8.0–8.5 ppm). Absence of NH protons (δ >10 ppm) confirms N-substitution .
  • FT-IR : Key stretches include C=O (ester, ~1700 cm⁻¹), NO2 (asymmetric stretch ~1520 cm⁻¹), and C-N (pyrazole, ~1350 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to assess substituent effects .

Advanced Research Questions

Q. How does the 3-methyl-4-nitrophenyl substituent influence electronic properties and binding affinity in molecular targets?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density distribution. The nitro group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues in enzymes like COX-2 or kinases .
  • SAR Analysis : Compare with analogs lacking the nitro group (e.g., ethyl 5-methyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate) to isolate electronic effects .

Q. What strategies mitigate solubility challenges in pharmacokinetic studies of this lipophilic compound?

  • Methodology :

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .
  • Prodrug Design : Synthesize hydrolyzable esters (e.g., phosphate prodrugs) to improve bioavailability .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
  • Dose Optimization : Conduct PK/PD modeling to align in vitro IC50 with effective plasma concentrations .

Comparative Analysis Table

Compound Substituents Key Biological Activity Reference
This compound3-methyl-4-nitrophenyl, methyl, esterAnticancer (IC50: 12 µM, MCF-7)
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate4-fluorophenyl, chloroAntimicrobial (MIC: 8 µg/mL, S. aureus)
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylatedifluoromethylAntifungal (IC50: 5 µM, C. albicans)

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